molecular formula C22H18F2N2O6 B10834683 N-[4-(3,5-difluorophenyl)-2-nitrophenyl]-3,4,5-trimethoxybenzamide

N-[4-(3,5-difluorophenyl)-2-nitrophenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B10834683
M. Wt: 444.4 g/mol
InChI Key: UCSAAECBPXPZFV-UHFFFAOYSA-N
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Description

PMID25991433-Compound-Q1: is a small molecular drug developed by the University of Bari in Italy. It is known for its inhibitory effects on the Jun N-terminal kinase (JNK), a type of mitogen-activated protein kinase (MAPK). The compound has a molecular formula of C22H18F2N2O6 and is recognized for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID25991433-Compound-Q1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and patented, making them not publicly available .

Industrial Production Methods: Industrial production methods for PMID25991433-Compound-Q1 are also proprietary. it is likely that the production involves large-scale synthesis techniques, purification processes, and quality control measures to ensure the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: PMID25991433-Compound-Q1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

PMID25991433-Compound-Q1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID25991433-Compound-Q1 involves its inhibitory effects on JNK. By binding to JNK, the compound prevents the activation of downstream signaling molecules, including c-Jun, ATF2, ELK1, SMAD4, p53, and HSF1. This inhibition affects various cellular processes such as apoptosis, neurodegeneration, cell differentiation, proliferation, and cytokine production .

Comparison with Similar Compounds

  • PMID25991433-Compound-J1
  • PMID25991433-Compound-C3
  • PMID25991433-Compound-J6

Comparison: PMID25991433-Compound-Q1 is unique in its specific inhibitory effects on JNK. While similar compounds may also target JNK or other MAPKs, PMID25991433-Compound-Q1 has distinct structural features and binding affinities that contribute to its unique pharmacological profile .

Properties

Molecular Formula

C22H18F2N2O6

Molecular Weight

444.4 g/mol

IUPAC Name

N-[4-(3,5-difluorophenyl)-2-nitrophenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H18F2N2O6/c1-30-19-9-14(10-20(31-2)21(19)32-3)22(27)25-17-5-4-12(8-18(17)26(28)29)13-6-15(23)11-16(24)7-13/h4-11H,1-3H3,(H,25,27)

InChI Key

UCSAAECBPXPZFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)C3=CC(=CC(=C3)F)F)[N+](=O)[O-]

Origin of Product

United States

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